![molecular formula C13H15N3O2 B2569509 N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide CAS No. 899745-32-5](/img/structure/B2569509.png)
N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide
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Overview
Description
“N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide” is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.282.
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) . The Canonical Smiles representation is CCCC(=O)NCC1=NNC(=O)C2 .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . The index of refraction is 1.682, and it has a molar refractivity of 52.2±0.5 cm3 . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Antitumor Activity
The compound has garnered attention due to its potential antitumor properties. Researchers have synthesized and evaluated derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylates and -carboxamides. Notably, compound IVa demonstrated more activity than other derivatives and even outperformed the positive control, temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Intermediate compounds related to our target molecule have been used in the synthesis of phthalazinone scaffolds. These scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Specifically, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid serves as an intermediate in this context .
Combination Therapies
Given the limitations of individual compounds, researchers are exploring combination therapies. Temozolomide, a related compound, is used clinically to treat glioblastoma and anaplastic astrocytoma. However, tumor resistance remains a challenge due to DNA repair mechanisms. Investigations into combining temozolomide with established anticancer drugs (such as cisplatin and irinotecan) are ongoing .
Biological Activities
Dihydrophthalazine derivatives, including our compound, exhibit diverse biological activities. While the exact mechanisms are still being explored, these compounds have potential applications in fields such as agriculture, chemistry, and medicine .
Future Directions
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-5-12(17)14-8-11-9-6-3-4-7-10(9)13(18)16-15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYUIXOLTVFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide |
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